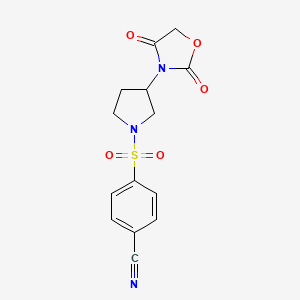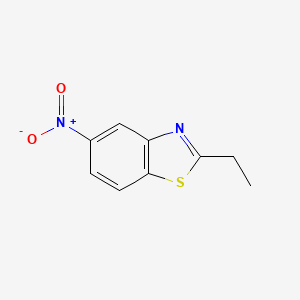
4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives, such as the one , have been synthesized as potential SARMs . These compounds are designed to selectively target androgen receptors, which play a crucial role in the treatment of conditions like muscle wasting and osteoporosis. The pyrrolidine ring contributes to the stereochemistry of the molecule, influencing its binding affinity and selectivity towards androgen receptors.
Anticancer Agents
The oxazolidinone structure within this compound is associated with anticancer properties . Research has shown that oxazolidinone derivatives can be effective in inhibiting the growth of cancer cells. The compound’s ability to interact with various biological targets could make it a valuable addition to the arsenal of anticancer drugs.
Antibacterial and Antiviral Activity
Compounds with oxazolidinone and pyrrolidine rings have demonstrated significant antibacterial and antiviral activities . They can be designed to interfere with the replication process of bacteria and viruses, offering a new approach to treating infectious diseases.
Analgesic and Anti-inflammatory Applications
The structural features of this compound suggest potential analgesic and anti-inflammatory applications . By modulating inflammatory pathways and pain perception, derivatives of this compound could lead to the development of new pain relief medications.
Agriculture: Herbicides and Pesticides
The oxazolidinone moiety is known for its use in agriculture, particularly in the synthesis of herbicides and pesticides . These compounds can protect crops by controlling the growth of unwanted plants and pests, contributing to increased agricultural productivity.
properties
IUPAC Name |
4-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c15-7-10-1-3-12(4-2-10)23(20,21)16-6-5-11(8-16)17-13(18)9-22-14(17)19/h1-4,11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMLHJRNIBNSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(2,4-Dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)




![(Z)-ethyl 2-((4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate hydrobromide](/img/structure/B2960103.png)



![N-(4-fluorophenyl)-N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2960110.png)

